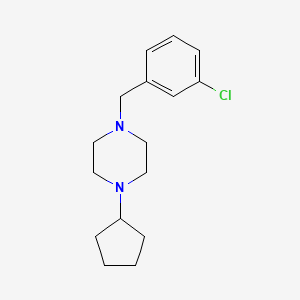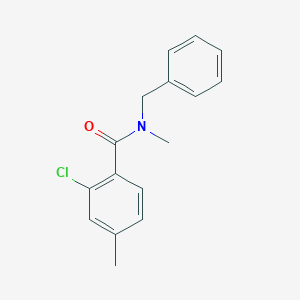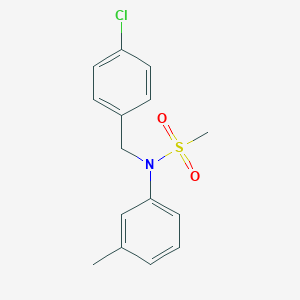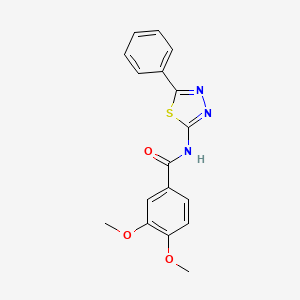
N-cyclohexyl-N'-(2-methyl-3-nitrophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N'-(2-methyl-3-nitrophenyl)urea, also known as rotenone, is a naturally occurring compound that is commonly used in scientific research. It is a potent inhibitor of complex I of the electron transport chain, making it a valuable tool for studying cellular respiration and energy metabolism.
Mécanisme D'action
Rotenone works by inhibiting complex I of the electron transport chain, which is responsible for the transfer of electrons from NADH to ubiquinone. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which can ultimately lead to cell death.
Biochemical and Physiological Effects
Rotenone has been shown to have a range of biochemical and physiological effects. It has been shown to induce oxidative stress, activate apoptosis, and inhibit autophagy. It has also been shown to have neurotoxic effects, leading to the degeneration of dopaminergic neurons in the substantia nigra and the development of Parkinson's disease-like symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclohexyl-N'-(2-methyl-3-nitrophenyl)urea is its specificity for complex I of the electron transport chain, which allows for the precise investigation of this pathway. However, its neurotoxic effects and potential for inducing oxidative stress can also be a limitation in certain experiments.
Orientations Futures
There are several future directions for research involving N-cyclohexyl-N'-(2-methyl-3-nitrophenyl)urea. One area of interest is the development of new compounds that can selectively target complex I without inducing neurotoxicity or oxidative stress. Another area of interest is the investigation of the role of N-cyclohexyl-N'-(2-methyl-3-nitrophenyl)urea in the development of Parkinson's disease and other neurodegenerative disorders. Finally, the use of N-cyclohexyl-N'-(2-methyl-3-nitrophenyl)urea in the study of mitochondrial dysfunction and its role in aging and age-related diseases is also an area of ongoing research.
Méthodes De Synthèse
Rotenone can be isolated from the roots and stems of various plants, including Derris elliptica, Lonchocarpus utilis, and Tephrosia vogelii. However, the most common method of synthesis involves the reaction of cyclohexanone with nitrobenzene in the presence of ammonium carbonate, followed by treatment with hydrochloric acid and sodium hydroxide.
Applications De Recherche Scientifique
Rotenone has been extensively used in scientific research to investigate various aspects of cellular respiration and energy metabolism. It is commonly used to study oxidative phosphorylation, mitochondrial function, and the role of the electron transport chain in energy production.
Propriétés
IUPAC Name |
1-cyclohexyl-3-(2-methyl-3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-10-12(8-5-9-13(10)17(19)20)16-14(18)15-11-6-3-2-4-7-11/h5,8-9,11H,2-4,6-7H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRIAASYVNSRPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N'-(2-methyl-3-nitrophenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5733460.png)
![N-(4-methoxyphenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5733463.png)

![ethyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5733485.png)
![N,N-diethyl-2-{[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5733506.png)

![N-{[(4-ethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5733527.png)


![N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5733538.png)